REACTION_CXSMILES
|
[F:1][C:2]1[C:7]2[N:8]=C[S:10][C:6]=2[C:5]([OH:11])=[CH:4][CH:3]=1.O.NN>C(O)C>[NH2:8][C:7]1[C:6]([SH:10])=[C:5]([OH:11])[CH:4]=[CH:3][C:2]=1[F:1] |f:1.2|
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C2=C1N=CS2)O
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for at 80° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |